molecular formula C17H19N5O2 B6437792 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2548992-93-2

4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6437792
CAS RN: 2548992-93-2
M. Wt: 325.4 g/mol
InChI Key: AJASMDNFGAZJMR-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds that are known for their biological activity . Quinazoline derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .

Mechanism of Action

Target of Action

Related compounds, such as 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives, have been shown to inhibit p97 atpase , which plays a crucial role in protein homeostasis.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to inhibition of enzymatic activity . This interaction can result in changes at the cellular level, affecting various biological processes.

Biochemical Pathways

Related compounds have been shown to impact pathways associated with protein homeostasis . The downstream effects of these interactions can include changes in cell growth and proliferation.

Result of Action

Related compounds have been shown to exhibit antibacterial and antiviral activities , suggesting potential therapeutic applications.

properties

IUPAC Name

4-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-16(23)15-7-11(5-6-19-15)24-12-8-22(9-12)17-13-3-1-2-4-14(13)20-10-21-17/h5-7,10,12H,1-4,8-9H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJASMDNFGAZJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

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